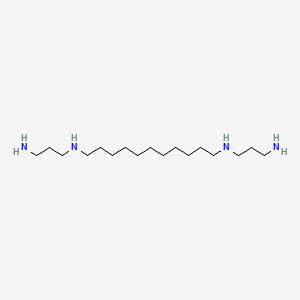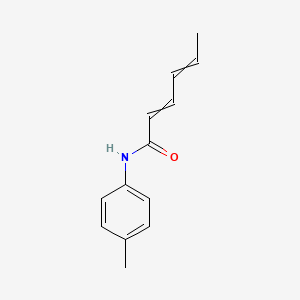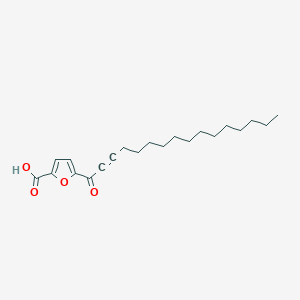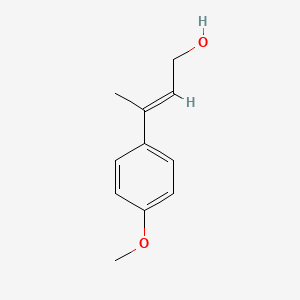
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine is a linear polyamine compound with the molecular formula C17H40N4. This compound is characterized by its two primary amine groups located at the ends of the molecule, connected by a long hydrocarbon chain. It is known for its versatility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine typically involves the reaction of 1,11-undecanediamine with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine undergoes several types of chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in polyamine metabolism, thereby affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A shorter-chain analogue with similar chemical properties.
N,N’-Bis(3-aminopropyl)-1,5-pentanediamine: Another analogue with a different chain length.
Uniqueness
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine is unique due to its longer hydrocarbon chain, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where longer chain lengths are advantageous, such as in the synthesis of polymers and other materials.
Propriétés
Numéro CAS |
163404-98-6 |
|---|---|
Formule moléculaire |
C17H40N4 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
N,N'-bis(3-aminopropyl)undecane-1,11-diamine |
InChI |
InChI=1S/C17H40N4/c18-12-10-16-20-14-8-6-4-2-1-3-5-7-9-15-21-17-11-13-19/h20-21H,1-19H2 |
Clé InChI |
REXLWEAHHGCPRA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCNCCCN)CCCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)



![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)



![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
